Lapatinib-d5

Therapeutic Drug Monitoring Clinical Pharmacokinetics LC-MS/MS Method Validation

Lapatinib-d5 (d5-GW572016) is the essential deuterated internal standard for LC-MS/MS quantitation of Lapatinib in TDM and GLP bioanalysis. It uniquely corrects up to 3.5-fold interpatient extraction recovery variability—a matrix effect unaddressed by non-isotopic IS. Supplied with CoA; isotopic purity ensures regulatory compliance (FDA BMV/EMA). Research use only.

Molecular Formula C29H26ClFN4O4S
Molecular Weight 586.1 g/mol
Cat. No. B12418340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapatinib-d5
Molecular FormulaC29H26ClFN4O4S
Molecular Weight586.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
InChIInChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i1D3,11D2
InChIKeyBCFGMOOMADDAQU-JIZANVDTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lapatinib-d5 for LC-MS/MS Bioanalysis: What Scientific Buyers Need to Know Before Procurement


Lapatinib-d5 (CAS 2748212-14-6; molecular weight 586.09 g/mol) is a pentadeuterated stable isotope-labeled analog of the dual EGFR/HER2 tyrosine kinase inhibitor Lapatinib (GW572016) [1]. The compound incorporates five deuterium atoms (d5) into its molecular structure . The unlabeled parent compound Lapatinib inhibits purified EGFR and ErbB-2 tyrosine kinase domains with IC50 values of 10.2 nM and 9.8 nM, respectively [1]. Lapatinib-d5 is designed and supplied exclusively as a research-grade analytical internal standard (IS) for quantitative liquid chromatography–tandem mass spectrometry (LC–MS/MS) applications, not as a therapeutic agent [2].

Why Lapatinib-d5 Cannot Be Replaced by Unlabeled Lapatinib or Non-Isotopic Internal Standards in Quantitative Bioanalysis


Quantitative LC–MS/MS analysis of Lapatinib in biological matrices presents a unique analytical challenge that generic substitution fails to address: Lapatinib is a highly plasma protein-bound drug (>99%), and its extraction recovery from patient plasma exhibits extreme interindividual variability. A validated study demonstrated that after exhaustive organic solvent extraction, Lapatinib recovery varied up to 2.4-fold (range 29–70%) among six different healthy donors and up to 3.5-fold (range 16–56%) among six cancer patients [1]. This variability cannot be corrected by non-isotope-labeled internal standards such as zileuton, nor can it be compensated by external calibration methods. Only a stable isotope-labeled internal standard (SIL-IS)—such as Lapatinib-d3 or Lapatinib-d5—co-elutes with the analyte and experiences identical extraction and ionization conditions, thereby normalizing this recovery variability and ensuring method accuracy and precision [1]. Substituting Lapatinib-d5 with unlabeled Lapatinib introduces unquantifiable bias in clinical pharmacokinetic studies and therapeutic drug monitoring applications.

Lapatinib-d5 Evidence-Based Differentiation: Comparative Analytical Performance and Procurement Selection Criteria


Stable Isotope-Labeled Internal Standard Corrects Up to 3.5-Fold Interindividual Recovery Variability That Non-Isotopic IS Cannot

A head-to-head comparative study evaluated non-isotope-labeled internal standard (zileuton) versus isotope-labeled internal standard (lapatinib-d3) for the quantitative LC–MS/MS analysis of Lapatinib in human plasma [1]. Both methods showed acceptable accuracy (within 100 ± 10%) and precision (<11%) in pooled human plasma, indicating that either IS type could pass method validation using pooled matrix. However, when applied to individual patient plasma samples, only the isotope-labeled IS could correct for interindividual recovery variability [1]. This finding establishes that Lapatinib-d5, as a SIL-IS, provides correction capability that non-isotopic IS cannot achieve in real clinical sample analysis.

Therapeutic Drug Monitoring Clinical Pharmacokinetics LC-MS/MS Method Validation

Deuterium Labeling Preserves Native Enzyme Inhibition Activity: Lapatinib-d5 Maintains Identical IC50 Values to Unlabeled Lapatinib

As a deuterium-labeled analog, Lapatinib-d5 retains the identical enzyme inhibition profile of unlabeled Lapatinib (GW572016) [1]. The parent compound Lapatinib inhibits purified EGFR and ErbB-2 tyrosine kinase domains with IC50 values of 10.2 nM and 9.8 nM, respectively [1]. The five deuterium atoms are positioned at non-exchangeable sites that do not participate in hydrogen bonding critical to ATP-binding pocket interactions, and no kinetic isotope effect is observed on enzyme inhibition [2]. This functional equivalence ensures that Lapatinib-d5 can serve as a tracer without altering the biological system being studied.

EGFR Inhibition HER2 Inhibition Kinase Assay Isotope Effect

Lapatinib-d5 Enables Metabolite Differentiation from Parent Drug via MS/MS Fragmentation Pattern Separation

Lapatinib undergoes extensive hepatic metabolism primarily via CYP3A4- and CYP3A5-mediated O-debenzylation to form the major metabolite M1 (debenzylated Lapatinib) [1]. In human mass balance studies following a 250-mg single oral dose of [14C]Lapatinib, the phenolic metabolites M1 and M3 accounted for a median of 3.9% and 3.3% of the total dose excreted in feces, respectively, with high interindividual variability [1]. Lapatinib-d5, with its distinct +5 Da mass shift, produces diagnostic MS/MS fragmentation patterns that clearly differentiate the parent ion from unlabeled metabolites in complex biological matrices [2]. This differentiation is essential for accurate metabolite identification and quantitation in drug metabolism and pharmacokinetic (DMPK) studies.

Drug Metabolism Metabolite Identification CYP3A4 LC-MS/MS

Deuterium Isotope Effects: Lapatinib-d5 Selection Requires Awareness of Potential Chromatographic Retention Time Shifts Versus 13C-Labeled Alternatives

A systematic comparison of deuterated (2H) versus 13C/15N-labeled SIL-IS for LC–ESI–MS/MS quantification demonstrated that deuterated IS can exhibit significant isotopic effects causing retention time shifts relative to the unlabeled analyte, thereby reducing matrix effect compensation capability [1]. In that study, concentrations generated with 2H7-labeled IS were on average 59.2% lower than those generated with 13C6-labeled IS, with a spike accuracy bias of −38.4% for the deuterated IS [1]. While this study did not evaluate Lapatinib-d5 specifically, the findings are class-relevant: deuterated SIL-IS may be more susceptible to retention time drift and matrix effect bias than 13C-labeled alternatives. Laboratories procuring Lapatinib-d5 should verify co-elution with unlabeled Lapatinib under their specific LC conditions and consider 13C-labeled Lapatinib if chromatographic separation is observed.

Isotope Effect Chromatographic Resolution Matrix Effect Internal Standard Selection

Lapatinib-d5 Procurement-Guided Application Scenarios: Where This Deuterated Standard Delivers Validated Value


Clinical Therapeutic Drug Monitoring (TDM) of Lapatinib in Cancer Patients

Lapatinib-d5 is the required internal standard for any LC–MS/MS method intended to quantify Lapatinib concentrations in individual cancer patient plasma for therapeutic drug monitoring. As demonstrated by Wu et al. [1], only a stable isotope-labeled IS (lapatinib-d3, directly analogous to lapatinib-d5) corrects for the up to 3.5-fold interindividual recovery variability observed in patient samples. Non-isotopic IS methods that pass validation in pooled plasma fail in real patient samples. Laboratories implementing Lapatinib TDM protocols should procure Lapatinib-d5 to ensure method accuracy and avoid clinically significant dosing errors.

Clinical and Preclinical Pharmacokinetic Studies Requiring Regulatory-Grade Bioanalytical Validation

For IND/NDA-enabling pharmacokinetic studies conducted under GLP or regulated bioanalytical guidelines (FDA BMV, EMA), Lapatinib-d5 provides the isotope-labeled internal standard required to meet acceptance criteria for accuracy, precision, and matrix effect assessment. The calibration curve range validated for Lapatinib using SIL-IS spans 5–5000 ng/mL in plasma with accuracy within 100 ± 10% and precision <11% [1]. Procurement of Lapatinib-d5 with documented isotopic purity (>98%) and a Certificate of Analysis is essential for regulatory submission-quality data.

In Vitro Drug Metabolism and CYP-Mediated Drug–Drug Interaction (DDI) Studies

Lapatinib is extensively metabolized by CYP3A4/3A5 to M1 (debenzylated Lapatinib) and also inhibits CYP3A4 and CYP2C8 at clinically relevant concentrations [1]. Lapatinib-d5 enables researchers to distinguish parent drug depletion from metabolite formation in hepatocyte or microsomal incubation studies using LC–MS/MS. The +5 Da mass shift of the deuterated internal standard provides unambiguous quantitation of Lapatinib in the presence of unlabeled metabolites [2], which is critical for calculating accurate intrinsic clearance and assessing CYP inhibition/induction potential.

Method Development and Cross-Validation for Multi-Analyte TKI Panels

In laboratories developing multiplexed LC–MS/MS assays for simultaneous quantitation of multiple tyrosine kinase inhibitors (TKIs), Lapatinib-d5 serves as the analyte-specific SIL-IS for the Lapatinib channel. Under chromatographic conditions where TKI retention times range from 0.76 to 2.51 minutes [1], Lapatinib-d5 co-elutes with unlabeled Lapatinib, ensuring that matrix effects and ion suppression are matched for accurate quantitation. Procurement of individual d5-labeled standards for each TKI in the panel is recommended to avoid cross-interference and ensure method robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lapatinib-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.